4-Methyl-1-naphthalenesulfonic acid
Description
4-Methyl-1-naphthalenesulfonic acid is a naphthalene derivative featuring a sulfonic acid group at the 1-position and a methyl substituent at the 4-position of the naphthalene ring. These compounds are critical in industrial, pharmaceutical, and analytical applications due to their solubility, chelating properties, and biological activity .
Properties
CAS No. |
14927-61-8 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
4-methylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-6-7-11(15(12,13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,12,13,14) |
InChI Key |
ZTDJDNLZVGJTBW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)O |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
1-Amino-2-naphthol-4-sulfonic Acid
- Structure: Features amino (-NH₂) and hydroxyl (-OH) groups at the 1- and 2-positions, respectively, with a sulfonic acid group at the 4-position.
- Properties : High thermal stability (melting point: 295°C) and utility in phosphate determination .
- Comparison: Unlike 4-methyl-1-naphthalenesulfonic acid, the amino and hydroxyl groups enhance chelation but reduce hydrophobicity.
2-Amino-1-naphthalenesulfonic Acid (Tobias Acid)
- Structure: Amino group at the 2-position and sulfonic acid at the 1-position.
- Applications : Intermediate in dye synthesis and pharmaceuticals. The absence of a methyl group reduces steric hindrance compared to the 4-methyl derivative .
4-[(4-Amino-3-methylphenyl)(isopropyl)amino]-1-butanesulfonic Acid
Azo-Functionalized Derivatives
Calmagite (3-Hydroxy-4-(2-hydroxy-5-methylphenylazo)naphthalene-1-sulfonic Acid)
- Structure : Azo (-N=N-) group bridges naphthalene and methylphenyl groups.
- Applications: Metallochromic indicator for calcium and magnesium titration.
4-Hydroxy-3-(phenylazo)-1-naphthalenesulfonic Acid Sodium Salt
Dimeric and Symmetric Derivatives
Bis(naphthalenesulfonic acid) Derivatives with Polymethylene Spacers
- Structure: Two 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid moieties linked by hexamethylene or octamethylene spacers.
- Anti-HIV-1 Activity : Hexamethylene derivatives exhibit potent activity (IC₅₀: 1.3 μM) due to optimal spacer length and flexibility. Shortening spacers increases potency, highlighting the role of molecular geometry in biological function .
- Comparison: Monomeric this compound lacks such spacer-enhanced activity but may serve as a precursor for dimeric analogs.
Physicochemical and Functional Comparisons
Solubility and Stability
- Sulfonic Acid Salts : Sodium salts (e.g., 4-hydroxy-3-phenylazo derivative) exhibit higher aqueous solubility than free acids .
- Methyl vs. Amino/Hydroxy Groups: Methyl substituents (e.g., 4-methyl) increase hydrophobicity compared to polar amino/hydroxy groups, affecting partitioning in biological systems .
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